molecular formula C23H23NO B5160265 9-[4-(2-Methylphenoxy)butyl]carbazole

9-[4-(2-Methylphenoxy)butyl]carbazole

Cat. No.: B5160265
M. Wt: 329.4 g/mol
InChI Key: ACFDFCNVCMYSLF-UHFFFAOYSA-N
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Description

9-[4-(2-Methylphenoxy)butyl]carbazole is a carbazole derivative featuring a 4-(2-methylphenoxy)butyl substituent at the nitrogen atom of the carbazole core. Carbazoles are heteroaromatic compounds with a wide range of applications in pharmaceuticals, organic electronics, and materials science due to their rigid planar structure, electron-rich nature, and ease of functionalization . The 2-methylphenoxy group in this compound likely enhances its solubility and modulates electronic properties, making it relevant for applications such as antimicrobial agents or organic light-emitting diodes (OLEDs).

Properties

IUPAC Name

9-[4-(2-methylphenoxy)butyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO/c1-18-10-2-7-15-23(18)25-17-9-8-16-24-21-13-5-3-11-19(21)20-12-4-6-14-22(20)24/h2-7,10-15H,8-9,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFDFCNVCMYSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCCN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-(2-Methylphenoxy)butyl]carbazole typically involves the following steps:

    Preparation of 2-Methylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 2-Methylphenoxybutyl Bromide: 2-Methylphenol is reacted with 1,4-dibromobutane in the presence of a base like sodium hydride to form 2-methylphenoxybutyl bromide.

    N-Alkylation of Carbazole: Carbazole is then alkylated with 2-methylphenoxybutyl bromide in the presence of a strong base such as potassium tert-butoxide to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

9-[4-(2-Methylphenoxy)butyl]carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbazole-quinones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to yield reduced carbazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the carbazole core, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carbazole-quinones.

    Reduction: Reduced carbazole derivatives.

    Substitution: N-alkyl or N-acyl carbazole derivatives.

Scientific Research Applications

9-[4-(2-Methylphenoxy)butyl]carbazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex carbazole-based molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of materials with unique electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 9-[4-(2-Methylphenoxy)butyl]carbazole involves its interaction with specific molecular targets and pathways. For instance, carbazole derivatives are known to interact with the p38 mitogen-activated protein kinase (MAPK) signaling pathway, inhibiting the conversion of DAXX protein into ASK-1, which plays a role in inflammation . Additionally, carbazole derivatives can modulate the activity of various enzymes and receptors, contributing to their diverse pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Carbazole derivatives exhibit diverse biological and electronic properties depending on their substituents. Below is a comparative analysis of 9-[4-(2-Methylphenoxy)butyl]carbazole with structurally or functionally related compounds:

Antimicrobial Activity

Carbazole derivatives with alkyl or heterocyclic substituents demonstrate potent antimicrobial activity. Key comparisons include:

Compound Name Substituent Antimicrobial Activity (MIC) Key Findings Reference
This compound 4-(2-Methylphenoxy)butyl Not reported Hypothesized moderate activity due to phenoxy group’s lipophilicity -
9-(4-(Imidazol-1-yl)butyl)-9H-carbazole 4-(Imidazol-1-yl)butyl 1–64 µg/mL (broad-spectrum) Superior activity attributed to imidazole’s nitrogen-rich structure
3,6-Dibromocarbazole 3,6-Dibromo 0.6–4.6 nmol/mL (vs. S. aureus) Outperformed norfloxacin; halogenation enhances potency
Carvedilol Carbazole with aryloxypropanolamine 8–32 µg/mL (Gram-positive bacteria) Synergistic effect with ciprofloxacin

Key Observations :

  • The imidazole-substituted derivative shows broader antimicrobial coverage, likely due to its ability to disrupt microbial membranes or enzymes .
  • Halogenation (e.g., bromine) significantly enhances potency, as seen in 3,6-dibromocarbazole .
  • The 2-methylphenoxy group in the target compound may improve lipid membrane penetration but requires experimental validation.
OLED Performance

Carbazoles are widely used as donor units in thermally activated delayed fluorescence (TADF) emitters. Comparative data for OLED efficiency:

Compound Name Structure EQE (%) Key Feature Reference
PXZ-Mes3B Phenoxazine-Mes3B donor-acceptor 22.8 High EQE due to strong donor-acceptor coupling
9-(4-(Dibenzooxaborinin)phenyl)-9H-carbazole Dibenzooxaborinin acceptor 13.6 Moderate EQE; solution-processable
DAC-Mes3B Diphenylaminocarbazole-Mes3B 18.5 Balanced charge transport

Key Observations :

  • Phenoxazine-based emitters (e.g., PXZ-Mes3B) outperform carbazole derivatives in EQE due to superior triplet harvesting .

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